molecular formula C4H5N5O B13109754 6,7-Dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-one

6,7-Dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-one

Cat. No.: B13109754
M. Wt: 139.12 g/mol
InChI Key: TWZXJYBMRWDOAV-UHFFFAOYSA-N
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Description

6,7-Dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-one is a fused heterocyclic compound featuring a triazole ring condensed with a dihydropyrimidinone moiety. Its synthesis typically involves the reaction of aminotriazoles with dimethylformamide dimethyl acetal (DMF DMA), leading to ring closure via intermediate formation (e.g., intermediate 9 in Scheme 3 of ) . Derivatives of this core structure, such as thione and glycosylated analogs, are synthesized via alkylation, glycosylation, or hydrazinolysis, enabling diverse functionalization (e.g., compounds 2–7a-c in ) . The compound’s versatility in medicinal chemistry is highlighted by its role as a precursor for anticancer agents and receptor-targeted derivatives .

Properties

Molecular Formula

C4H5N5O

Molecular Weight

139.12 g/mol

IUPAC Name

2,4,6,7-tetrahydrotriazolo[4,5-d]pyrimidin-5-one

InChI

InChI=1S/C4H5N5O/c10-4-5-1-2-3(6-4)8-9-7-2/h1H2,(H3,5,6,7,8,9,10)

InChI Key

TWZXJYBMRWDOAV-UHFFFAOYSA-N

Canonical SMILES

C1C2=NNN=C2NC(=O)N1

Origin of Product

United States

Preparation Methods

The synthesis of 6,7-Dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-amino-1H-[1,2,3]triazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired triazolopyrimidine ring . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, and temperature controls.

Chemical Reactions Analysis

Cyclization and Ring Formation

The triazole ring in this compound can participate in cyclization reactions to form extended heterocyclic systems. For example:

  • Reaction with hydrazonoyl halides : Forms fused thieno-triazolo-pyrimidinones via nucleophilic substitution and cyclization .

  • Multi-component reactions : Combines with aldehydes and phenacyl bromides to generate complex frameworks like triazolo-thiadiazines .

Reaction TypeReagents/ConditionsProductYieldReference
Cyclization with hydrazonoyl halidesHydrazonoyl halides, CHCl₃, refluxThieno[2,3-d] triazolo[4,3-a]pyrimidinones60–75%
Multi-component cyclocondensationAldehydes, phenacyl bromides, EtOH, HClTriazolo[3,4-b] thiadiazines45–80%

Nucleophilic Substitution

Halogen substituents (e.g., bromine) at specific positions enable nucleophilic displacement:

  • Bromine substitution : The bromo derivative undergoes Suzuki couplings or nucleophilic aromatic substitution with amines or thiols.

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki couplingArylboronic acids, Pd(PPh₃)₄, K₂CO₃Aryl-substituted triazolo-pyrimidinones65–85%
AminationNH₃/MeOH, 80°CAmino-triazolo-pyrimidinones70%

Acylation and Alkylation

The pyrimidinone nitrogen and triazole NH sites are reactive toward acylating/alkylating agents:

  • Acylation : Benzoyl chloride reacts with the NH group to form acylated derivatives.

  • Grignard addition : Methylmagnesium bromide adds to the pyrimidinone carbonyl, followed by oxidation to yield methylpyrimidines .

Reaction TypeReagents/ConditionsProductYieldReference
AcylationBenzoyl chloride, Et₃N, CH₂Cl₂N-Benzoyl-triazolo-pyrimidinones80%
Grignard additionMeMgBr, DDQ oxidationMethylpyrimidine derivatives60%

Reduction and Hydrogenation

The dihydro-pyrimidine ring can undergo further reduction:

  • Catalytic hydrogenation : Pd/C or Pd/Al₂O₃ in MeOH selectively reduces unsaturated bonds .

Reaction TypeReagents/ConditionsProductYieldReference
Transfer hydrogenationPd/C, H₂, MeOHTetrahydro-triazolo-pyrimidinones90%

Oxidation Reactions

The pyrimidinone moiety is susceptible to oxidation under controlled conditions:

  • DDQ oxidation : Converts dihydro-pyrimidines to aromatic pyrimidines .

Reaction TypeReagents/ConditionsProductYieldReference
Oxidation with DDQDDQ, CH₂Cl₂, rtAromatic pyrimidine derivatives75%

Condensation with Carbonyl Compounds

Reactions with aldehydes or ketones form Schiff bases or fused heterocycles:

  • Condensation with acetylacetone : Generates pyrazole-fused triazolo-pyrimidines .

Reaction TypeReagents/ConditionsProductYieldReference
Schiff base formationAcetylacetone, HCl, EtOH, refluxPyrazole-triazolo-pyrimidine hybrids70%

Scientific Research Applications

6,7-Dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction. This inhibition can lead to downstream effects on cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolopyrimidine scaffold is highly modular, with structural modifications significantly altering reactivity and biological activity. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of 6,7-Dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-one and Related Compounds

Compound Name Structural Modifications Synthesis Method Key Findings References
This compound Core structure Aminotriazole + DMF DMA Base for derivatives; used in glycoside synthesis.
4,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-dione Methyl groups at 4- and 6-positions Heating with P4S10 in pyridine Facilitates thionation at 7-position; undergoes thiadiazole rearrangement.
[1,2,3]Triazolo[4,5-d]pyrimidine derivatives (Anti-thrombotic) Variable substituents Patent synthesis (C07D 487/04) Anti-thrombotic activity via A61K 7/13 classification.
[1,2,3]Triazolo[4,5-d]pyrimidine derivatives (Cannabinoid receptor) Targeted substituents Patent synthesis (PCT/EP2017/064994) High affinity for type-2 cannabinoid receptor.
Glycosylated derivatives (e.g., compounds 3, 7a-c) Sugar moieties at 5-position Reaction with glucosyl bromide or monosaccharides Anticancer activity against MCF-7 and A-549 cells (IC50 values: 5–15 µM).
Pyrido[2,3-d:6,5-d']ditriazolopyrimidine Fused pyridine ring Reaction with hydrazonoyl halides Forms fused heterocycles; distinct reactivity due to extended conjugation.

Structural and Reactivity Differences

  • Methyl-Substituted Analogs (): The introduction of methyl groups at the 4-position (e.g., 9 ) enhances thionation reactivity at the 7-position, enabling the formation of thiadiazole derivatives via phosphorus pentasulfide treatment. This contrasts with the parent compound, which lacks such substituent-directed reactivity .
  • Glycosylated Derivatives (): Attachment of sugar moieties (e.g., glucopyranosyl or acyclic sugars) at the 5-position improves solubility and bioactivity, with acetylated analogs (e.g., 7a-c) showing enhanced stability and anticancer potency .
  • Fused Systems (): Pyrido[2,3-d:6,5-d']ditriazolopyrimidine derivatives exhibit unique electronic properties due to their extended π-conjugation, enabling applications in materials science and advanced heterocyclic synthesis .

Biological Activity

6,7-Dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity by reviewing various studies that highlight its effects on different biological systems.

Biological Activities

1. Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyrimidine compounds exhibit significant anticancer properties. For instance, a study assessed the cytotoxic effects of various substituted triazolo-pyrimidines on human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). The results showed that certain derivatives demonstrated promising cytotoxicity with IC50 values ranging from 6.31 to 7.95 µM against MCF-7 cells and moderate activity against other cell lines .

CompoundCell LineIC50 (µM)
6aMCF-76.31
6bA5497.95
6cHCT-116>10

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that triazolo-pyrimidine derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of specific functional groups on the triazole ring enhances their antibacterial efficacy .

3. Anti-inflammatory Properties
Some studies have suggested that triazolo-pyrimidine compounds may possess anti-inflammatory properties. These effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets involved in cell signaling pathways related to cancer proliferation and inflammation.

Case Studies

Case Study 1: Anticancer Screening
In a systematic screening of triazolo-pyrimidine derivatives against cancer cell lines, researchers found that specific modifications to the pyrimidine ring significantly enhanced cytotoxicity. One derivative exhibited an IC50 value of 2.74 µM against HepG2 liver cancer cells, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing
A series of tests were conducted to evaluate the antimicrobial activity of synthesized triazolo-pyrimidines against standard bacterial strains. The results demonstrated that compounds with halogen substitutions showed increased activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. Table 1. Antitumor Activity of Selected Derivatives

DerivativeCell Line (GI₅₀, M)MechanismReference
3b (Oxadiazol-thieno hybrid)LOX IMVI (10⁻⁵)PI3K/mTOR inhibition
JNJ-64413739Non-small cell lungCB2 receptor antagonism

Q. Table 2. Synthetic Optimization Parameters

ConditionOptimal RangeImpact on Yield
Temperature80–100°C↑ 20–30%
Solvent (ACN:H₂O)70:30↑ Purity
Catalyst (K₂CO₃)2.5 equiv.↓ Byproducts

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